4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound with a unique structure that combines a piperazine ring, a pyrimidine ring, and various substituted benzoyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 3,4-dimethylbenzoyl chloride with piperazine under basic conditions to form 4-(3,4-dimethylbenzoyl)piperazine.
Formation of the Pyrimidine Intermediate: This involves the reaction of 4-methylphenylamine with 2-chloro-6-methylpyrimidine under acidic conditions to form 6-methyl-N-(4-methylphenyl)pyrimidin-2-amine.
Coupling Reaction: The final step involves the coupling of the piperazine and pyrimidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoyl and pyrimidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine: shares structural similarities with other compounds containing piperazine and pyrimidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, materials science, and biological research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C25H29N5O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O/c1-17-5-9-22(10-6-17)27-25-26-20(4)16-23(28-25)29-11-13-30(14-12-29)24(31)21-8-7-18(2)19(3)15-21/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |
InChI Key |
CAIFWBLOKLGJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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